![molecular formula C17H21N3O2S B5675742 N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5675742.png)
N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , due to its complex structure, likely shares characteristics and synthetic challenges with other heterocyclic compounds, particularly those containing thiazole and benzoxepine rings. These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including condensation, amidation, and intramolecular cyclization. A practical method for synthesizing a related compound, an orally active CCR5 antagonist, was developed using esterification followed by a Claisen type reaction and a Suzuki−Miyaura reaction (Ikemoto et al., 2005). This method could potentially be adapted for the synthesis of N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The structural elucidation of similar compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry, along with X-ray crystallography for definitive structure confirmation. For instance, synthesis and characterization of substituted thiophene derivatives from a related starting material were confirmed by IR, 1H NMR, and MS spectral data (Amr et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitution, oxidation, and reduction processes. The reactivity is influenced by the presence of functional groups such as amine, ester, and carboxamide, which can participate in various chemical transformations. For example, synthesis involving condensation and cyclization steps has been reported for related heterocyclic compounds, demonstrating the complex reactivity of these systems (Talupur et al., 2021).
特性
IUPAC Name |
N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c18-17-20-14(11-23-17)5-3-8-19-16(21)13-7-9-22-15-6-2-1-4-12(15)10-13/h1-2,4,6,11,13H,3,5,7-10H2,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEMZILMDXQXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1C(=O)NCCCC3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Amino-1,3-thiazol-4-YL)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。